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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperidin-4-one

CAS No.: 158553-31-2

Cat. No.: B136318

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-
Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for

researchers, scientists, and drug development professionals, offering field-proven insights into

the structural elucidation of this important chemical entity. The piperidin-4-one nucleus is a

versatile scaffold in medicinal chemistry, known to be a pharmacophore for a range of

biological activities, including anticancer and anti-HIV properties.[1] The synthesis of such

derivatives is often achieved through methods like the Mannich reaction.[1]

Molecular Structure and Key Features
1-(3-Fluorophenyl)piperidin-4-one is a disubstituted piperidinone derivative. The core

structure consists of a piperidine ring with a ketone functional group at the 4-position and a 3-

fluorophenyl group attached to the nitrogen atom. The fluorine atom on the phenyl ring

introduces specific spectroscopic signatures that are crucial for its identification and

characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 1-(3-Fluorophenyl)piperidin-4-one, both ¹H and

¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(3-Fluorophenyl)piperidin-4-one is expected to show distinct

signals for the protons on the piperidine ring and the fluorophenyl group. The chemical shifts

are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the

nitrogen atom, as well as the fluorine atom on the aromatic ring.

Expected ¹H NMR Data:

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-2', H-6' (Piperidine) 3.5 - 3.7 t 4H

H-3', H-5' (Piperidine) 2.6 - 2.8 t 4H

Aromatic H 6.8 - 7.3 m 4H

Piperidine Protons: The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are

expected to appear as a triplet in the downfield region (δ 3.5 - 3.7 ppm) due to deshielding

by the nitrogen atom. The protons on the carbons adjacent to the carbonyl group (H-3' and

H-5') will also likely appear as a triplet, but at a slightly more upfield position (δ 2.6 - 2.8

ppm).

Aromatic Protons: The protons on the 3-fluorophenyl group will exhibit complex splitting

patterns in the aromatic region of the spectrum (δ 6.8 - 7.3 ppm) due to both proton-proton

and proton-fluorine coupling.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

presence of the carbonyl group, the fluorinated aromatic ring, and the piperidine ring will result
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in a characteristic set of signals.

Expected ¹³C NMR Data:

Carbon Chemical Shift (δ, ppm)

C=O 206 - 210

C-F (Aromatic) 161 - 164 (d, ¹JC-F ≈ 245 Hz)

Aromatic C 105 - 131

C-2', C-6' (Piperidine) 45 - 50

C-3', C-5' (Piperidine) 40 - 45

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon, typically

appearing in the range of δ 206-210 ppm.[2]

Aromatic Carbons: The carbon atom directly bonded to the fluorine will show a characteristic

doublet with a large one-bond coupling constant (¹JC-F) of approximately 245 Hz. The other

aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Piperidine Carbons: The carbons of the piperidine ring will appear in the upfield region of the

spectrum. The carbons adjacent to the nitrogen (C-2' and C-6') are expected around δ 45-50

ppm, while those adjacent to the carbonyl group (C-3' and C-5') will be in the δ 40-45 ppm

range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-(3-Fluorophenyl)piperidin-4-one will be dominated by the stretching vibration

of the carbonyl group.

Expected IR Data:
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch 1710 - 1725 Strong

C-N Stretch 1180 - 1220 Medium

Aromatic C-H Stretch 3000 - 3100 Medium-Weak

Aliphatic C-H Stretch 2850 - 2950 Medium

C-F Stretch 1100 - 1200 Strong

C=O Stretch: A strong absorption band in the region of 1710-1725 cm⁻¹ is indicative of the

ketone carbonyl group.[2]

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected to appear in

the fingerprint region.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹,

while aliphatic C-H stretches appear below 3000 cm⁻¹.

C-F Stretch: A strong band in the 1100-1200 cm⁻¹ region is characteristic of the C-F bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural elucidation.

Expected MS Data:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 193.22, corresponding to

the molecular formula C₁₁H₁₂FNO.

Key Fragmentation Patterns: The fragmentation of 1-(3-Fluorophenyl)piperidin-4-one is

likely to involve the cleavage of the piperidine ring. Common fragmentation pathways for

piperidine derivatives involve the loss of side chains and ring cleavage. The presence of the

fluorophenyl group will also influence the fragmentation, leading to characteristic ions.

Molecular Structure and Fragmentation Logic
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1-(3-Fluorophenyl)piperidin-4-one

Plausible Fragmentation Pathways

C₁₁H₁₂FNO
M.W: 193.22
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Piperidine ring cleavage

[C₅H₈N]⁺
m/z = 82Fluorophenyl group cleavage
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Caption: Key fragmentation pathways for 1-(3-Fluorophenyl)piperidin-4-one in MS.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for 1-
(3-Fluorophenyl)piperidin-4-one.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to ensure optimal resolution.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024

or more) and a longer relaxation delay may be necessary.

Data Processing: Process the acquired data by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small

amount of the sample with dry KBr powder and press it into a thin, transparent disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and

allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-

MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-

MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

and identify the major fragmentation pathways.
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Experimental Workflow Diagram

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

1-(3-Fluorophenyl)piperidin-4-one

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or Thin Film

Prepare Solution
for Infusion/Injection

Acquire ¹H & ¹³C NMR Spectra Acquire IR Spectrum Acquire Mass Spectrum

Process & Analyze
Chemical Shifts, Couplings

Assign Vibrational
Frequencies

Determine Molecular Weight
& Fragmentation

Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-1-3-fluorophenyl-piperidin-4-one-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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